N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Overview
Description
N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by its unique structure, which includes a heptafluorobutanamide moiety and a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 2,4-dimethylphenyl ethylamine with heptafluorobutyric anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of 2,4-dimethylphenyl ethylamine: This can be synthesized by the alkylation of 2,4-dimethylphenylamine with ethyl bromide in the presence of a base such as potassium carbonate.
Reaction with heptafluorobutyric anhydride: The 2,4-dimethylphenyl ethylamine is then reacted with heptafluorobutyric anhydride in an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the rate of reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amides or thiols.
Scientific Research Applications
N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated moiety enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The 2,4-dimethylphenyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-dimethylphenyl)ethyl]-2,2-dimethylpropanamide
- Ethanone, 1-(2,4-dimethylphenyl)-
- N-(2,4-dimethylphenyl)formamide
Uniqueness
N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its heptafluorobutanamide moiety, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and bioactive molecules.
Properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F7NO/c1-7-4-5-10(8(2)6-7)9(3)22-11(23)12(15,16)13(17,18)14(19,20)21/h4-6,9H,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAMUWXYBRIOFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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